(2,6-difluorophenyl)methanesulfonyl Chloride
Overview
Description
“(2,6-difluorophenyl)methanesulfonyl Chloride” is a chemical compound with the CAS Number: 179524-60-8 . It has a molecular weight of 226.63 . The IUPAC name for this compound is (2,6-difluorophenyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “(2,6-difluorophenyl)methanesulfonyl Chloride” is 1S/C7H5ClF2O2S/c8-13(11,12)4-5-6(9)2-1-3-7(5)10/h1-3H,4H2
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(2,6-difluorophenyl)methanesulfonyl Chloride” is a solid at room temperature . .
Scientific Research Applications
Electrochemical Properties in Ionic Liquids
- Methanesulfonyl chloride forms a room temperature ionic liquid with AlCl3, showing potential for sodium insertion into vanadium pentoxide. This suggests applications in battery technology and energy storage (Su, Winnick, & Kohl, 2001).
Avoiding Genotoxic Impurities in Synthesis
- Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides has been developed to avoid genotoxic impurities, which can be a concern with aniline reactions with methanesulfonyl chloride (Rosen, Ruble, Beauchamp, & Navarro, 2011).
One-Electron Reduction Studies
- The one-electron reduction of methanesulfonyl chloride leads to electron adducts and sulfonyl radicals, which have implications in understanding chemical reaction mechanisms and kinetics (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).
RNA-Cleaving DNA Enzyme Studies
- Research into the solvolytic reaction of methanesulfonyl chloride provides insights into reaction mechanisms that could be relevant in biochemistry and molecular biology (Choi, Han, Lee, Suh, & Choi, 2000).
Catalysis in Organic Synthesis
- The synergistic effect between bismuth(III) or antimony(III) chlorides and triflic acid in the Friedel−Crafts methanesulfonylation of arenes has been observed, offering potential improvements in catalytic systems for organic synthesis (Peyronneau, Boisdon, Roques, Mazières, & Roux, 2004).
Novel Rearrangements and Bond Formations
- Treatment of certain fluoroalcohols with methanesulfonyl chloride has led to discoveries of novel rearrangements and C-C bond formations, important in the field of fluorine chemistry (Ando, Nishihara, Sato, Omote, & Kumadaki, 2005).
Pyrrolidine Synthesis
- Lithiated (phenylsulfonyl)methane reacts with N-diphenylphosphinylaziridines to yield pyrrolidines, which are valuable in medicinal chemistry (Craig, Jones, & Rowlands, 2000).
Zeolite Catalysis
- Methanesulfonylation of simple aromatics over zeolite catalysts shows higher para-selectivity, useful in developing more efficient synthetic routes (Smith, Ewart, El‐Hiti, & Randles, 2004).
Safety And Hazards
properties
IUPAC Name |
(2,6-difluorophenyl)methanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2S/c8-13(11,12)4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBAKONQZABMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CS(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458361 | |
Record name | (2,6-difluorophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-difluorophenyl)methanesulfonyl Chloride | |
CAS RN |
179524-60-8 | |
Record name | (2,6-difluorophenyl)methanesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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